molecular formula C21H25N5O4 B2698369 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-54-4

2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2698369
M. Wt: 411.462
InChI Key: AJYDMEZRWQJOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Design

  • Synthetic Methodologies and Derivatives : The synthesis of imidazole derivatives and their rearrangements have been explored for various purposes, including the development of new compounds with potential biological activities. For example, research on the synthesis of imidazole derivatives via rearrangement processes highlights the versatility of these compounds in chemical synthesis J. Khalafy, D. Setamdideh, K. A. Dilmaghani, 2002.

  • Antitumor Activity and Molecular Modeling : Studies on imidazole-4-one and imidazolidine-2,4-dione analogues show their design, synthesis, and evaluation for antitumor activities, providing a foundation for the development of active agents targeting cancer cells S. M. El-Sayed et al., 2018.

Biological Applications

  • Anticancer Properties : Research focusing on the antiproliferative activity of imidazole derivatives against various cancer cell lines, such as breast, cervical, and lung carcinoma, suggests the potential of these compounds in chemotherapy. Certain derivatives exhibit significant cytotoxicity, offering insights into the structural features contributing to their biological activities Zhanxiong Liu et al., 2018.

  • Antimicrobial and Antioxidant Activities : The synthesis and evaluation of imidazole derivatives for their antimicrobial and antioxidant properties highlight their potential in developing new therapeutic agents. Studies demonstrate the effectiveness of certain compounds against a range of microbial strains and their antioxidant capacities F. Bassyouni et al., 2012.

properties

IUPAC Name

2-(2-methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-13-14(2)26-17-18(23(3)21(28)24(19(17)27)10-11-29-4)22-20(26)25(13)12-15-6-8-16(30-5)9-7-15/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYDMEZRWQJOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3162658

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